4-(adamantane-1-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
4-(adamantane-1-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features an adamantane core, a fluorophenyl group, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(adamantane-1-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. The adamantane core can be introduced through a Friedel-Crafts alkylation reaction, while the thiazepane ring can be synthesized via a cyclization reaction involving appropriate precursors. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane core or the thiazepane ring.
Reduction: Reduction reactions could target the carbonyl group or the thiazepane ring.
Substitution: The fluorophenyl group may participate in substitution reactions, especially nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(adamantane-1-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential biological activity. The presence of the adamantane core suggests it might have antiviral or antibacterial properties, similar to other adamantane derivatives.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. The fluorophenyl group and thiazepane ring are common motifs in pharmaceuticals, indicating possible therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 4-(adamantane-1-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core could facilitate membrane penetration, while the fluorophenyl group might enhance binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral drug with an adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Fluorophenyl derivatives: Common in pharmaceuticals for their enhanced binding properties.
Uniqueness
What sets 4-(adamantane-1-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione apart is the combination of the adamantane core, fluorophenyl group, and thiazepane ring. This unique structure could confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-adamantyl-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3S/c23-19-4-2-1-3-18(19)20-5-6-24(7-8-28(20,26)27)21(25)22-12-15-9-16(13-22)11-17(10-15)14-22/h1-4,15-17,20H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNKCVIJHNQGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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